1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea is a heteroaroylphenylurea derivative characterized by a central urea core flanked by a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 2-methoxy-2-(2-methoxyphenyl)ethyl substituent. The benzo[d][1,3]dioxol moiety is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties. The 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and additional methoxy functionalities, which may influence solubility, receptor binding, and pharmacokinetic profiles.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-6-4-3-5-13(14)17(23-2)10-19-18(21)20-12-7-8-15-16(9-12)25-11-24-15/h3-9,17H,10-11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALWTKBBYDHCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis, physical properties, and biological activities, where available:
Key Structural and Functional Comparisons
Core Scaffold: The target compound shares the urea (-NHCONH-) core with compounds 12, 5g, and 5k, which is critical for hydrogen bonding and target engagement. Non-urea analogs (e.g., enones in –11) lack this feature, limiting direct pharmacological comparisons .
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Compound 12 features a 3-chlorobenzoyl group, which may enhance electrophilicity and metabolic stability compared to the target compound’s methoxy-rich substituent. Heterocyclic vs. Aromatic Substituents: Compounds 5g and 5k incorporate pyridinyl and thiophenyl groups, respectively, which introduce aromatic π-π interactions and varied electronic profiles. The target compound’s 2-methoxy-2-(2-methoxyphenyl)ethyl group may favor hydrophobic interactions in target pockets .
Synthetic Efficiency: Urea derivatives in and exhibit moderate yields (44–63%), suggesting that the target compound’s synthesis may require optimization, particularly due to the steric demands of its substituents. Enone analogs (–11) achieve higher yields (84–89%), likely due to simpler reaction pathways .
The target compound’s methoxy substituents may enhance blood-brain barrier penetration or modulate cytochrome P450 interactions, but further assays are needed to confirm this .
Physical Properties
- Melting Points : Urea derivatives generally exhibit high melting points (e.g., 239–273°C for 5g , 5k ), consistent with strong intermolecular hydrogen bonding. The target compound’s melting point is expected to fall within this range, though additional methoxy groups could slightly lower it due to reduced crystallinity .
- Solubility : The methoxy groups in the target compound may improve aqueous solubility compared to chlorinated analogs (e.g., 12 ), though this is contingent on the balance between lipophilicity and hydrogen-bonding capacity.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
- CAS Number : 107534-93-0
This compound features a benzo[d][1,3]dioxole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer effects. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific substitutions on the benzodioxole ring enhance cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (SK-Hep-1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 10.5 |
| Similar Derivative | SK-Hep-1 | 8.2 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as NF-kB and MAPK, crucial for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through intrinsic pathways.
Study 1: Anticancer Efficacy
A recent study explored the efficacy of this compound against various cancer types. It was found to exhibit a dose-dependent inhibition of cell growth in both breast and liver cancer models. The study highlighted the importance of substituents on the aromatic rings that enhance biological activity .
Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory effects using an animal model of acute inflammation. Results showed a marked decrease in edema and inflammatory markers in treated animals compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
